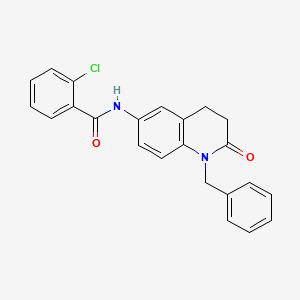

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2/c24-20-9-5-4-8-19(20)23(28)25-18-11-12-21-17(14-18)10-13-22(27)26(21)15-16-6-2-1-3-7-16/h1-9,11-12,14H,10,13,15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXNFVBKUGTHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Benzylation: The quinoline core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

Amidation: The final step involves the reaction of the benzylated quinoline with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anticancer properties.

- Used in the study of enzyme inhibition and receptor binding.

Medicine:

- Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

- Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

- Utilized in the development of new materials with specific chemical properties.

- Employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s quinoline core structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the benzyl and chlorobenzamide moieties may enhance its binding affinity to certain proteins, leading to inhibition of enzymatic activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide ()

N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide (7h) ()

- Structure: Features a benzyl-substituted phenyl ring with a hydroxyl group instead of a tetrahydroquinoline core.

- Yield: 52%, lower than most imidazolidinone derivatives in .

- Melting Point: 159.2–161.3°C, significantly lower than the target compound’s likely range (estimated >200°C based on tetrahydroquinoline analogs) .

- Notable Feature: The hydroxyl group may improve aqueous solubility but reduce lipophilicity.

Substituent-Modified Analogs

Nitro-Substituted Derivatives

Methoxy-Substituted Derivatives

Research Findings and Implications

- Synthetic Accessibility : Derivatives with electron-withdrawing groups (e.g., nitro) exhibit higher yields but lower melting points, while 2-chloro substituents balance yield and stability .

- Bioactivity Trends : Chlorinated benzamides (e.g., ’s compound 7h) are frequently associated with kinase inhibition or antimicrobial activity, suggesting the target compound may share these properties .

- Structural Stability: The tetrahydroquinoline core likely confers greater rigidity and thermal stability compared to phenyl or imidazolidinone-based analogs.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and synthesis.

Structural Characteristics

The compound features a tetrahydroquinoline core substituted with a benzyl group and a chlorobenzamide moiety. This unique structure contributes to its interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C23H24ClN2O |

| Molecular Weight | 396.91 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.90 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide exhibits its biological effects primarily through the inhibition of specific enzymes. It is known to interact with kinases by competing with adenosine triphosphate (ATP) for binding sites, disrupting cellular signaling pathways crucial for cancer cell proliferation and survival.

Anticancer Properties

Research indicates that this compound may possess anticancer properties . Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, the compound has been tested against breast cancer cells and exhibited significant cytotoxicity at low micromolar concentrations.

Neuroprotective Effects

In addition to its anticancer activity, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has shown potential as a neuroprotective agent . It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. The compound demonstrated significant protective effects in vitro against neuronal cell death associated with conditions like Alzheimer’s disease .

Metabolic Modulation

The compound also plays a role in metabolic modulation . It has been reported to influence glucose metabolism and insulin sensitivity in pancreatic β-cells, suggesting potential applications in diabetes management .

Case Studies

Several studies have highlighted the biological activity of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide:

- Anticancer Study : A study evaluated the efficacy of the compound against various cancer cell lines and found that it inhibited cell growth significantly at concentrations as low as 5 µM.

- Neuroprotection : In a model of oxidative stress-induced neurotoxicity, the compound reduced cell death by approximately 70% at an optimal concentration of 10 µM, demonstrating its potential as a therapeutic agent for neurodegenerative diseases .

- Diabetes Research : Another investigation focused on the compound's effect on insulin secretion from pancreatic β-cells under stress conditions. Results indicated that it improved cell viability by over 80% compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:

- Temperature : Maintain 60–80°C during coupling reactions to minimize side products .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Purification : Use sequential recrystallization (e.g., ethanol/water mixtures) followed by flash chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .

- Yield Improvement : Stoichiometric excess (1.2–1.5 eq) of 2-chlorobenzoyl chloride improves acylation efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR in CDCl₃ or DMSO-d₆ confirm regiochemistry of the benzamide and tetrahydroquinoline moieties .

- Mass Spectrometry (ESI-MS) : Provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the molecular formula .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity and detect trace impurities .

Q. What preliminary biological screening approaches are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases (e.g., TRIM24 bromodomain) using fluorescence polarization assays .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Physicochemical Profiling : Measure logP (shake-flask method) to predict membrane permeability .

Advanced Research Questions

Q. How can chiral separation techniques resolve enantiomers of structurally related tetrahydroquinolinyl benzamides, and what analytical parameters are critical for success?

- Methodological Answer :

- Chiral Stationary Phases : Use Chiralpak AD-H columns with supercritical fluid chromatography (SFC) for baseline separation .

- Mobile Phase : Optimize with 50% isopropyl alcohol/CO₂ + 0.2% diethylamine at 100 bar pressure .

- Detection : UV monitoring at 254 nm and post-run optical rotation analysis ([α]) confirm enantiopurity (>99% ee) .

- Scale-Up : Preparative SFC with 3 mL injections (5.75 g/L sample concentration) achieves mg-to-gram quantities .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Compare plasma stability (e.g., mouse liver microsomes) and bioavailability (oral vs. IV administration) to identify metabolic liabilities .

- Orthogonal Assays : Validate target engagement in vivo using PET tracers or immunohistochemistry .

- Dose-Response Reconciliation : Adjust dosing regimens (e.g., QD vs. BID) to align in vitro IC₅₀ values with in vivo efficacy .

Q. How do substituents on the benzamide or tetrahydroquinoline moieties influence binding affinity to biological targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Benzamide Substitutions : Introduce electron-withdrawing groups (e.g., -Cl at ortho position) to enhance hydrophobic interactions with target pockets .

- Tetrahydroquinoline Modifications : Replace benzyl with cyclopropanecarbonyl to improve metabolic stability without compromising potency .

- Computational Modeling : Docking simulations (AutoDock Vina) correlate substituent effects with ΔG binding energies .

Q. What advanced structural analysis techniques elucidate the impact of halogen substitutions on molecular conformation and stability?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures (e.g., PDB 2GN) to analyze halogen bonding with TRIM24 bromodomain residues .

- 35Cl NQR Spectroscopy : Quantify electronic effects of ortho-chlorine on benzamide resonance frequencies (e.g., 34.5–36.2 MHz shifts) .

- Thermogravimetric Analysis (TGA) : Assess decomposition profiles under nitrogen to determine thermal stability thresholds .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different kinase inhibition studies?

- Methodological Answer :

- Assay Standardization : Use identical buffer conditions (pH 7.4, 1 mM ATP) and enzyme sources (recombinant vs. native) .

- Negative Controls : Include staurosporine or dasatinib as reference inhibitors to calibrate activity .

- Meta-Analysis : Apply Bland-Altman plots to evaluate inter-laboratory variability in dose-response data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.